2-(苯甲胺基)-N-苯基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

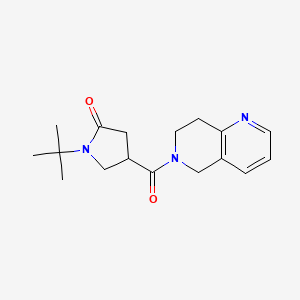

The synthesis of 2-(benzylamino)-N-phenylnicotinamide and related compounds involves several strategies, including acylation, amidation, and catalytic methods. A notable method involves the acylation of aniline derivatives by nicotinic acid chloride followed by benzylation, demonstrating a route for producing N-arylnicotinamides and their derivatives (Pisanenko, Klimko, & Likhnitskii, 2011). Another approach includes a catalytic synthesis utilizing mesoporous Pd-doped TiO2 under UV irradiation, highlighting an environmentally friendly pathway (Wang, Hu, Yang, Yan, Xiong, & Zhang, 2014).

Molecular Structure Analysis

Structural elucidation is crucial for understanding the chemical behavior of 2-(benzylamino)-N-phenylnicotinamide. Spectroscopic methods, including IR and NMR, are employed to confirm the functional groups and molecular geometry. Studies have described the synthesis and structural analysis of related compounds, offering insights into intramolecular hydrogen bonding and geometric configurations critical for molecular interactions and reactivity (Kolev & Angelov, 2008).

Chemical Reactions and Properties

2-(Benzylamino)-N-phenylnicotinamide participates in various chemical reactions, including amidation, acylation, and complexation with other molecules. The formation of molecular complexes with benzoic acid and isonicotinamide demonstrates the compound's ability to engage in robust hydrogen bonding, highlighting its reactivity and potential as a building block in molecular synthesis (Seaton, Parkin, Wilson, & Blagden, 2009).

科学研究应用

胆固醇酯转移蛋白的新型抑制剂

已合成与“2-(苯甲胺基)-N-苯基烟酰胺”相似的化合物,并评估了它们对人血浆中胆固醇酯转移蛋白 (CETP) 活性的抑制作用。这些研究阐明了抑制活性的结构要求,旨在优化化合物以增强 CETP 抑制,这是一种潜在的治疗靶点,用于提高高密度脂蛋白 (HDL) 胆固醇水平,从而对抗心血管疾病 (Shinkai 等人,2000 年)。

抗菌剂

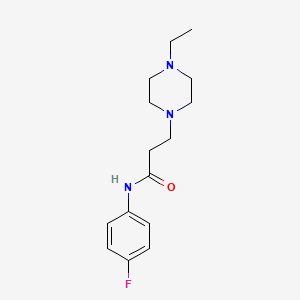

合成与“2-(苯甲胺基)-N-苯基烟酰胺”在结构上相关的衍生物已导致发现新的抗菌剂。这些化合物已显示出对一系列革兰氏阳性和革兰氏阴性菌株以及真菌菌株的有效抑制作用,表明它们作为广谱抗菌剂的潜力 (Bikobo 等人,2017 年)。

苄胺的生物合成

对各种应用中使用的商品化学品苄胺的生物合成研究已确定了新的生物合成途径。这些途径可以使用来自不同来源的酶从苯丙酮酸生成苄胺,提供了一种绿色生产替代方案,消除了对有毒化学过程的需求 (Pandey 等人,2021 年)。

超临界流体中的电合成

研究探索了与查询相关的化合物苯乙酸在超临界 CO2 和 CO2 膨胀液体中的电合成。这项研究强调了生产有价值的化学化合物的环保合成方法的潜力,强调了开发可持续工业化学过程的重要性 (Chanfreau 等人,2008 年)。

抗肿瘤特性

已发现与查询化合物在结构上相关的 2-(4-氨基苯基)苯并噻唑具有高度选择性和有效的抗肿瘤特性。这些化合物已针对其作用机制、细胞色素 P450 1A1 对活性代谢物的生物转化以及它们作为癌症治疗临床剂的潜力进行了研究,展示了结构修饰在增强药物疗效和安全性方面的重要性 (Bradshaw 等人,2002 年)。

作用机制

While the specific mechanism of action for “2-(benzylamino)-N-phenylnicotinamide” is not available, benzylamines and their derivatives are known to exhibit several biological properties, including antifungal, anti-inflammatory, and antibacterial activity.

安全和危害

属性

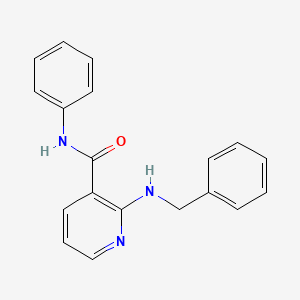

IUPAC Name |

2-(benzylamino)-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(22-16-10-5-2-6-11-16)17-12-7-13-20-18(17)21-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZJAUUASLFBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-phenylpyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)